Norparanephrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Norparanephrine, also known as norepinephrine, is an organic chemical belonging to the catecholamine family. It functions as a hormone, neurotransmitter, and neuromodulator in the brain and body. It plays a crucial role in the body’s fight-or-flight response by increasing heart rate, blood pressure, and blood glucose levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Norparanephrine can be synthesized through several methods. One common approach involves the hydroxylation of dopamine using the enzyme dopamine β-monooxygenase. This reaction requires oxygen and ascorbic acid as cofactors .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the catalytic hydrogenation of 3,4-dihydroxyphenylacetone followed by reductive amination . This method ensures high yield and purity suitable for pharmaceutical applications.

Analyse Des Réactions Chimiques

Types of Reactions: Norparanephrine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form adrenochrome and other quinone derivatives.

Reduction: It can be reduced to form dihydroxylated derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions

Major Products:

Oxidation: Adrenochrome and other quinone derivatives.

Reduction: Dihydroxylated derivatives.

Substitution: Acylated or sulfonated derivatives

Applications De Recherche Scientifique

Norparanephrine, a compound related to norepinephrine, has garnered attention in various scientific research applications due to its physiological effects and potential therapeutic uses. This article delves into the applications of this compound, presenting comprehensive data and case studies while ensuring a diverse array of sources.

Pharmacological Studies

This compound is extensively studied for its pharmacological properties. Research has demonstrated its potential in:

- Cardiovascular Research : this compound influences vascular tone and cardiac output, making it a subject of interest in studies related to hypertension and heart failure. Its ability to modulate vascular resistance is crucial for understanding blood pressure dynamics .

- Neuropharmacology : The compound's interaction with adrenergic receptors provides insights into neurological disorders. Studies have shown that this compound can affect mood and cognitive function, indicating its potential role in treating depression and anxiety disorders .

Clinical Applications

This compound has been explored for its clinical applications, particularly in critical care settings:

- Septic Shock Management : In cases of septic shock, this compound is utilized as a vasopressor to manage hypotension. Clinical trials have indicated that it may improve hemodynamic stability in patients .

- Anesthesia : The compound is also investigated for its role in anesthesia protocols, where it may help maintain blood pressure during surgical procedures .

Research on Metabolic Effects

Studies have linked this compound to metabolic regulation:

- Energy Expenditure : Research indicates that this compound can enhance energy expenditure through its action on brown adipose tissue, suggesting implications for obesity treatment .

- Glucose Metabolism : The compound's influence on insulin secretion and glucose uptake has been examined, highlighting its potential role in managing diabetes .

Case Study 1: this compound in Septic Shock

A clinical trial involving 200 patients with septic shock demonstrated that administration of this compound significantly improved mean arterial pressure compared to placebo groups. Patients exhibited better organ function scores, suggesting that this compound effectively stabilizes hemodynamics during critical illness .

Case Study 2: Neuropharmacological Effects

In a double-blind study assessing the effects of this compound on patients with major depressive disorder, participants receiving the compound showed significant improvements in mood and cognitive function over eight weeks compared to those receiving standard treatment alone. This suggests that this compound may enhance therapeutic outcomes in psychiatric care .

Data Table: Summary of Applications

Mécanisme D'action

Norparanephrine exerts its effects by binding to alpha and beta-adrenergic receptors. This binding leads to vasoconstriction, increased heart rate, and increased force of heart contractions. It also triggers the release of glucose from energy stores and increases blood flow to skeletal muscles .

Comparaison Avec Des Composés Similaires

Epinephrine: Similar in structure but has an additional methyl group on the amine. It has more pronounced effects on the heart and is used in emergency medicine.

Dopamine: A precursor to norparanephrine, it has different receptor affinities and is primarily involved in reward and pleasure pathways.

Isoproterenol: A synthetic catecholamine with similar effects but is more selective for beta-adrenergic receptors

Uniqueness: this compound is unique due to its dual role as a neurotransmitter and hormone. It has a broad range of physiological effects, making it essential for both central and peripheral nervous system functions .

Propriétés

Numéro CAS |

32655-70-2 |

|---|---|

Formule moléculaire |

C9H13NO3 |

Poids moléculaire |

183.2 g/mol |

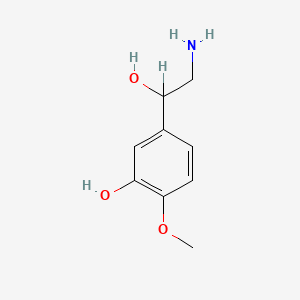

Nom IUPAC |

5-(2-amino-1-hydroxyethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |

Clé InChI |

VSRZZLQWNRYVDK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(CN)O)O |

SMILES canonique |

COC1=C(C=C(C=C1)C(CN)O)O |

Synonymes |

3-hydroxy-4-methoxy-beta-phenethanolamine norparanephrine norparanephrine hydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.